

# Troubleshooting poor outcomes in clinical trials of Avibactam-based therapies

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Avibactam-Based Therapies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avibactam-based therapies.

# Frequently Asked Questions (FAQs)

Q1: What are the approved Avibactam-based therapies and their primary indications?

Avibactam is a non- $\beta$ -lactam,  $\beta$ -lactamase inhibitor that is combined with  $\beta$ -lactam antibiotics to combat resistance. Approved combinations and their general indications include:

- Ceftazidime-Avibactam (CAZ-AVI): Approved for treating complicated intra-abdominal
  infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilatorassociated pneumonia (HAP/VAP).[1][2][3] It is also used for infections caused by aerobic
  Gram-negative organisms in patients with limited treatment options.[3]
- Aztreonam-Avibactam (ATM-AVI): This combination has been developed to treat serious infections caused by metallo-β-lactamase (MBL)-producing Enterobacterales.[2][4] It has been approved in Europe for cIAI, cUTI, HAP/VAP, and other infections with limited treatment options.[2]

## Troubleshooting & Optimization





Q2: What are the most common adverse events observed in clinical trials of Ceftazidime-Avibactam?

Pooled data from phase II and III clinical trials show that the most common adverse events (AEs) for patients treated with Ceftazidime-Avibactam include diarrhea, nausea, headache, vomiting, and pyrexia (fever).[5][6] Most AEs were mild to moderate in intensity.[5] Nervous system disorders have also been reported as a potential adverse event associated with Ceftazidime-Avibactam.[7]

Q3: Are there specific patient populations where dosing of Avibactam-based therapies needs adjustment?

Yes, dose adjustments are particularly important in the following populations:

- Patients with Renal Impairment: Creatinine clearance (CrCL) is a key factor determining the clearance of both Ceftazidime and Avibactam.[8][9] Dose adjustments are necessary for patients with moderate to severe renal impairment (CrCL ≤ 50 mL/min) to avoid potential toxicity.[8][9]
- Pediatric Patients: Research is ongoing to establish the appropriate dosing for children and infants.[1]
- Critically III Patients: These patients may process medications differently, and studies are examining how Avibactam behaves in this population.[1]

Q4: What is the known stability of Avibactam in solution for laboratory experiments?

The stability of Ceftazidime-Avibactam in solution is dependent on temperature and storage duration. After reconstitution, it is generally stable for 12 hours at room temperature or 24 hours when refrigerated (2-8°C).[10] For longer-term experiments, it is crucial to consider potential degradation. One study found that degradation of both ceftazidime and avibactam was less than 10% for at least 12 hours at in-use temperatures, provided it was stored in a fridge for no more than 72 hours beforehand.[11]

## **Troubleshooting Guide**



# Problem 1: Higher than expected Minimum Inhibitory Concentrations (MICs) in vitro.

Potential Cause 1: Bacterial Resistance Mechanisms

- β-lactamase-mediated resistance: Mutations in the genes encoding for β-lactamases, particularly KPC (Klebsiella pneumoniae carbapenemase), can reduce the binding affinity of Avibactam.[12] Specific amino acid substitutions in the Ω-loop of the KPC enzyme can alter its conformation and impair Avibactam's inhibitory activity.
- Porin loss/downregulation: Reduced expression or loss of outer membrane proteins (porins)
   can limit the entry of the drug into the bacterial cell, leading to increased MICs.
- Efflux pump overexpression: Bacteria may actively pump the drug out of the cell, reducing the intracellular concentration and its efficacy.

Troubleshooting Workflow:





Click to download full resolution via product page

Caption: Troubleshooting workflow for investigating high MICs.

#### Recommended Actions:

- Sequence  $\beta$ -lactamase genes: Perform PCR and sequencing of key  $\beta$ -lactamase genes (e.g., blaKPC) to identify mutations known to confer resistance.
- Analyze outer membrane proteins: Extract and analyze outer membrane proteins using SDS-PAGE to check for the absence or reduced expression of porins compared to susceptible strains.
- Assess efflux pump activity: Use a fluorescent substrate-based assay to determine if there is increased efflux pump activity in the resistant isolates.

#### Potential Cause 2: Experimental Error

- Incorrect drug concentration: Ensure the correct concentration of Avibactam is used in combination with the β-lactam. For susceptibility testing with Ceftazidime, a constant concentration of 4 μg/ml of Avibactam is recommended.[13]
- Drug degradation: Avibactam solutions can degrade over time, especially at room temperature. Prepare fresh solutions or use appropriately stored aliquots.
- Inoculum effect: A high bacterial inoculum can lead to falsely elevated MICs. Ensure the inoculum is prepared according to standardized protocols (e.g., CLSI guidelines).

# Problem 2: Poor in vivo efficacy despite in vitro susceptibility.

Potential Cause 1: Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD)

The efficacy of Avibactam is primarily driven by the time the free drug concentration remains above a critical threshold (%fT>CT).[14][15][16][17] Suboptimal exposure at the site of infection can lead to treatment failure.



#### Troubleshooting Workflow:



Click to download full resolution via product page

Caption: Troubleshooting workflow for poor in vivo outcomes.

#### **Recommended Actions:**

- Pharmacokinetic analysis: Measure drug concentrations in relevant biological matrices (e.g., plasma, lung tissue) over time to determine the pharmacokinetic profile in your animal model.
- PK/PD modeling: Use the collected PK data and the in vitro MIC to model the %fT>CT and assess if the therapeutic targets are being met. For Avibactam in combination with



Ceftazidime, a target of at least 50% of the dosing interval with free Avibactam concentration above 1 mg/L has been suggested.[16]

• Dose fractionation studies: If PK/PD targets are not being met, consider altering the dosing regimen (e.g., more frequent administration, continuous infusion) to optimize exposure.

## **Data Summary Tables**

Table 1: Clinical Cure Rates for Ceftazidime-Avibactam in Phase 3 Trials

| Indication                                                 | Ceftazidime-Avibactam<br>Cure Rate (%) | Comparator Cure Rate (%) |
|------------------------------------------------------------|----------------------------------------|--------------------------|
| Complicated Intra-Abdominal Infection (cIAI)               | 85.4                                   | 85.9                     |
| Complicated Urinary Tract Infection (cUTI)                 | 91.1                                   | 92.1                     |
| Nosocomial/Ventilator-<br>Associated Pneumonia<br>(NP/VAP) | 80.4                                   | 76.8                     |

Data from a pooled analysis of phase 3 trials in patients with non-MBL  $\beta$ -lactamase-producing pathogens.[3]

Table 2: Clinical Outcomes for Aztreonam-Avibactam in the Phase 3 REVISIT Study



| Indication                                                    | Aztreonam-<br>Avibactam<br>Cure Rate (%) | Meropenem ±<br>Colistin Cure<br>Rate (%) | 28-day All-<br>Cause<br>Mortality (ATM-<br>AVI) (%) | 28-day All-<br>Cause<br>Mortality<br>(Comparator)<br>(%) |
|---------------------------------------------------------------|------------------------------------------|------------------------------------------|-----------------------------------------------------|----------------------------------------------------------|
| Complicated Intra-Abdominal Infection (cIAI)                  | 76.4                                     | 74.0                                     | 1.9                                                 | 2.9                                                      |
| Hospital- Acquired/Ventilat or-Associated Pneumonia (HAP/VAP) | 45.9                                     | 41.7                                     | 10.8                                                | 19.4                                                     |

Data from the REVISIT phase 3 clinical trial.[4][13][18]

Table 3: In Vitro Activity of Avibactam Combinations Against Resistant Organisms

| Organism Type                                        | Combination                          | Susceptibility Rate (%)                                                          |
|------------------------------------------------------|--------------------------------------|----------------------------------------------------------------------------------|
| Carbapenem-Resistant Enterobacterales (CRE) with NDM | Ceftazidime-Avibactam +<br>Aztreonam | Synergy testing showed 75.5% positive synergy in one study. [19]                 |
| Carbapenem-Resistant Gram-<br>Negative Organisms     | Ceftazidime-Avibactam +<br>Aztreonam | Alarming resistance (24.4%) to<br>the combination was found in<br>one study.[19] |

## **Signaling Pathway Diagrams**

KPC-Mediated Resistance to Ceftazidime-Avibactam





Click to download full resolution via product page

Caption: Alteration of KPC enzyme structure leading to Avibactam resistance.

**AmpC Upregulation Pathway** 





Click to download full resolution via product page

Caption: Signaling pathway for inducible AmpC β-lactamase expression.



# Detailed Experimental Protocols Protocol 1: Broth Microdilution for CeftazidimeAvibactam MIC Determination

This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.

#### Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ceftazidime analytical powder
- Avibactam analytical powder
- 96-well microtiter plates
- Bacterial isolates for testing
- 0.5 McFarland turbidity standard
- Spectrophotometer

#### Procedure:

- Prepare Drug Stock Solutions:
  - Prepare a stock solution of Ceftazidime in a suitable solvent.
  - Prepare a stock solution of Avibactam.
- Prepare Drug Dilutions:
  - In each well of a 96-well plate, add CAMHB.
  - Create a serial two-fold dilution of Ceftazidime across the plate.
  - Add a fixed concentration of Avibactam (typically 4 μg/mL) to each well containing the Ceftazidime dilution.



#### • Prepare Bacterial Inoculum:

- From a fresh culture, suspend bacterial colonies in saline to match the turbidity of a 0.5
   McFarland standard.
- Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the bacterial suspension.
  - o Include a growth control well (no drug) and a sterility control well (no bacteria).
  - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- · Reading Results:
  - $\circ$  The MIC is the lowest concentration of Ceftazidime (in the presence of 4  $\mu$ g/mL Avibactam) that completely inhibits visible bacterial growth.

# Protocol 2: KPC Gene Mutation Analysis from Clinical Isolates

#### Materials:

- · Bacterial culture of the clinical isolate
- DNA extraction kit
- PCR primers specific for the blaKPC gene
- Taq polymerase and PCR buffer
- Thermocycler
- Gel electrophoresis equipment

## Troubleshooting & Optimization





Sanger sequencing reagents and access to a sequencer

#### Procedure:

- DNA Extraction:
  - Culture the bacterial isolate overnight in a suitable broth.
  - Extract total DNA from the bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.
- PCR Amplification:
  - Set up a PCR reaction using primers that flank the entire coding sequence of the blaKPC gene.
  - Perform PCR using a standard thermocycler protocol with appropriate annealing temperatures for the chosen primers.
- · Verification of Amplicon:
  - Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
- DNA Sequencing:
  - Purify the PCR product to remove primers and unincorporated nucleotides.
  - Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
- Sequence Analysis:
  - Assemble the forward and reverse sequence reads to obtain the full sequence of the blaKPC gene.
  - Align the obtained sequence with a reference blaKPC sequence (e.g., blaKPC-2 or blaKPC-3) to identify any nucleotide substitutions.



 Translate the nucleotide sequence to the amino acid sequence to determine if any mutations result in amino acid changes, particularly in regions known to be important for Avibactam binding.

# Protocol 3: Outer Membrane Protein (OMP) Extraction and Analysis

#### Materials:

- Bacterial cultures
- Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
- Ultrasonic homogenizer
- Ultracentrifuge
- Sarkosyl solution
- SDS-PAGE gels and running buffer
- Coomassie Brilliant Blue stain

#### Procedure:

- Cell Lysis:
  - Harvest bacterial cells from an overnight culture by centrifugation.
  - Resuspend the cell pellet in lysis buffer and incubate to allow for enzymatic lysis.
  - Further disrupt the cells using an ultrasonic homogenizer.
- Membrane Fractionation:
  - Centrifuge the cell lysate at a low speed to remove unbroken cells and debris.



- Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x
   g) to pellet the total membrane fraction.
- Selective Solubilization of Inner Membrane:
  - Resuspend the membrane pellet in a buffer containing Sarkosyl. Sarkosyl selectively solubilizes the inner membrane proteins, leaving the outer membrane proteins intact.
  - Incubate to allow for solubilization.
- Isolation of OMPs:
  - Centrifuge the Sarkosyl-treated sample at high speed. The resulting pellet will contain the outer membrane proteins.
- SDS-PAGE Analysis:
  - Resuspend the OMP pellet in a sample buffer.
  - Separate the proteins by SDS-PAGE.
  - Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
  - Compare the OMP profiles of test isolates to a susceptible control strain to identify any missing or downregulated protein bands, which may correspond to porins.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]

## Troubleshooting & Optimization





- 4. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Troubleshooting poor outcomes in clinical trials of Avibactam-based therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#troubleshooting-poor-outcomes-in-clinical-trials-of-avibactam-based-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com